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Compound of Interest

Compound Name: 3-Bromo-5-methylaniline

Cat. No.: B1274160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Bromo-5-methylaniline using Fourier-
Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information
presented herein is essential for the structural elucidation, identification, and quality control of
this compound in research and development settings, particularly within the pharmaceutical
industry.

Physicochemical Properties of 3-Bromo-5-
methylaniline

A summary of the key physicochemical properties of 3-Bromo-5-methylaniline is presented in
Table 1. This data is crucial for sample handling, preparation, and the interpretation of
analytical results.
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Property Value

Chemical Formula C7HsBrN

Molecular Weight 186.05 g/mol [1]

CAS Number 74586-53-1[1]
Appearance Brown Powder
Monoisotopic Mass 184.98401 Da[1]
Solubility Slightly soluble in water[2]

FT-IR Spectroscopy Data and Interpretation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The infrared spectrum of 3-Bromo-5-methylaniline exhibits characteristic
absorption bands corresponding to the vibrations of its specific chemical bonds. While an
experimental spectrum for this exact molecule is not publicly available, a detailed interpretation
of the expected peaks based on the analysis of similar aromatic amines is provided in Table 2.

Table 2: Predicted FT-IR Spectral Data for 3-Bromo-5-methylaniline
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Wavenumber (cm~?)

Vibrational Mode

Description

3400-3300

N-H Stretch (Asymmetric &

Symmetric)

Two distinct bands are
expected for the primary amine
group, characteristic of N-H

stretching vibrations.[3][4]

3100-3000

Aromatic C-H Stretch

Multiple weak to medium
bands arising from the
stretching of C-H bonds on the

aromatic ring.

2950-2850

Aliphatic C-H Stretch

Bands corresponding to the
symmetric and asymmetric
stretching of the C-H bonds in
the methyl group.

1650-1580

N-H Bend (Scissoring)

A characteristic bending

vibration of the primary amine

group.[3]

1600-1450

Aromatic C=C Stretch

Multiple bands of variable
intensity due to the stretching
vibrations within the benzene

ring.

1335-1250

Aromatic C-N Stretch

A strong band indicating the
stretching of the bond between
the aromatic ring and the

nitrogen atom.[3]

900-675

Aromatic C-H Bend (Out-of-

plane)

Bending vibrations of the C-H
bonds on the substituted
benzene ring, the pattern of
which can give clues about the

substitution pattern.

~700-500

C-Br Stretch

A band in the lower frequency
region corresponding to the
stretching of the carbon-

bromine bond.
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Mass Spectrometry Data and Fragmentation
Analysis

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its structure through the analysis of fragmentation patterns. Electron
Impact (El) ionization is a common technique for the analysis of small organic molecules like 3-
Bromo-5-methylaniline.

Table 3: Predicted Mass Spectrometry Data for 3-Bromo-5-methylaniline

m/z (mass-to-charge ratio) lon Description

Molecular ion peak. The
presence of two peaks with
185/187 ] approximately equal intensity
(M and M+2) is a characteristic
isotopic signature of a bromine

atom.

170/172 M - CHa]* Loss of a methyl radical from
= 3
the molecular ion.

Tropylium ion, a common
91 [C7H7]* fragment in compounds

containing a toluene moiety.

Phenyl cation, resulting from
77 [CeHs]* the loss of the methyl and

amino groups.

The predicted collision cross section (CCS) values for various adducts of 3-bromo-5-
methylaniline have been calculated, with the [M+H]* adduct having a predicted CCS of 129.9
Az [5]

Experimental Protocols
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FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of 3-Bromo-5-methylaniline to identify its functional
groups.

Methodology:

o Sample Preparation: A small amount of the solid 3-Bromo-5-methylaniline sample is finely
ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can
be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small
amount of the solid sample directly onto the ATR crystal.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o The sample chamber is purged with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.

o A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
o The prepared sample is placed in the sample holder.

o The infrared spectrum is recorded over a typical range of 4000-400 cm~21.[6]

o Multiple scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 3-Bromo-5-
methylaniline.

Methodology:
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» Sample Introduction: A dilute solution of 3-Bromo-5-methylaniline in a suitable volatile
solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer,
typically via a gas chromatograph (GC-MS) for separation and purification, or by direct
infusion.

« lonization: Electron Impact (El) ionization is employed. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.[7]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular
ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of
the molecule.

Visualizations

The following diagrams illustrate the analytical workflow and a key molecular process involved
in the characterization of 3-Bromo-5-methylaniline.
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Caption: Analytical workflow for the characterization of 3-Bromo-5-methylaniline.
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Caption: Proposed mass spectrometry fragmentation pathway for 3-Bromo-5-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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